molecular formula C19H18Cl2N6O B14103308 (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B14103308
M. Wt: 417.3 g/mol
InChI Key: HGKSJBGVPHKJCA-UHFFFAOYSA-N
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Description

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18Cl2N6O and its molecular weight is 417.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone, with a molecular formula of C19H18Cl2N6O and a molecular weight of 417.3 g/mol, is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and other therapeutic potentials.

Chemical Structure

The compound features a triazole ring connected to a piperazine moiety and chlorophenyl groups, which are known to influence its biological activity significantly.

PropertyValue
Molecular FormulaC19H18Cl2N6O
Molecular Weight417.3 g/mol
IUPAC Name[5-(4-chloroanilino)-2H-triazol-4-yl]-(4-(3-chlorophenyl)piperazin-1-yl)methanone
InChI KeyHGKSJBGVPHKJCA-UHFFFAOYSA-N

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that the presence of halogen groups on the phenyl rings enhances cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown promising IC50 values in preliminary studies against A-431 and Jurkat cell lines, indicating its potential as an anticancer agent.
    Cell LineIC50 (µg/mL)
    A-431< 20
    Jurkat< 25

Neuroprotective Activity

A study evaluating the neuroprotective effects of similar triazole derivatives found that compounds with structural similarities to this compound exhibited significant neuroprotection in models of acute cerebral ischemia. These compounds were shown to prolong survival times and reduce mortality rates in experimental models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Growth : The triazole moiety is known to interfere with cell cycle regulation and apoptosis pathways.
  • Antioxidant Properties : Many triazole derivatives possess antioxidant capabilities that protect neuronal cells from oxidative stress.
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, contributing to both neuroprotective and potential anxiolytic effects.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Case Study 1 : A patient with advanced melanoma showed a partial response after treatment with a related triazole compound as part of a clinical trial.
  • Case Study 2 : In a preclinical model of Alzheimer's disease, a similar compound demonstrated significant reductions in amyloid-beta plaques.

Properties

Molecular Formula

C19H18Cl2N6O

Molecular Weight

417.3 g/mol

IUPAC Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-3-1-2-14(21)12-16/h1-7,12H,8-11H2,(H2,22,23,24,25)

InChI Key

HGKSJBGVPHKJCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl

Origin of Product

United States

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